Diphenyldiethynylsilane
Overview
Description
Diphenyldiethynylsilane is an organosilicon compound with the molecular formula C16H12Si It is characterized by the presence of two phenyl groups and two ethynyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyldiethynylsilane can be synthesized through several methods. One common approach involves the reaction of diphenyldichlorosilane with dimagnesiumdibromoacetylene. This reaction typically requires redistillation at reduced pressure and recrystallization from n-hexane to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organosilicon chemistry techniques. These methods often require stringent conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Diphenyldiethynylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to silanes with different substituents.
Substitution: The ethynyl groups in this compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts like palladium or platinum are often employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon derivatives.
Scientific Research Applications
Diphenyldiethynylsilane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and ceramics, due to its ability to form stable silicon-carbon bonds.
Organic Synthesis: This compound serves as a precursor for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Optoelectronics: this compound is explored for its potential use in optoelectronic devices, such as light-emitting diodes and photovoltaic cells.
Mechanism of Action
The mechanism by which diphenyldiethynylsilane exerts its effects involves its ability to form stable silicon-carbon bonds. This stability allows it to participate in various chemical reactions, leading to the formation of new compounds with desirable properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Diphenyldichlorosilane: Similar in structure but with chlorine atoms instead of ethynyl groups.
Diphenylacetylene: Contains phenyl and ethynyl groups but lacks the silicon atom.
Tetraphenyldisilane: Features two silicon atoms bonded to phenyl groups.
Uniqueness: Diphenyldiethynylsilane is unique due to the presence of both phenyl and ethynyl groups attached to a silicon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
IUPAC Name |
diethynyl(diphenyl)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h1-2,5-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVUNEVBRUNGTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C[Si](C#C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168298 | |
Record name | Diphenyldiethynylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1675-57-6 | |
Record name | Diphenyldiethynylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyldiethynylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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